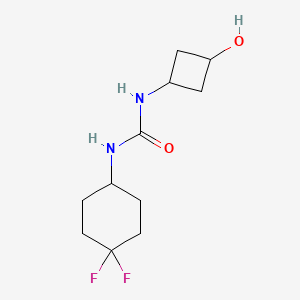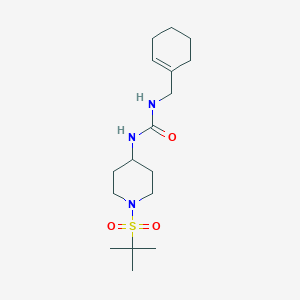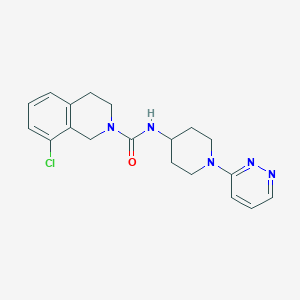![molecular formula C16H21FN2O2 B6800254 1-[(1R,2S)-2-(2-fluorophenyl)cyclopropyl]-3-(3-methyloxan-4-yl)urea](/img/structure/B6800254.png)
1-[(1R,2S)-2-(2-fluorophenyl)cyclopropyl]-3-(3-methyloxan-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1R,2S)-2-(2-fluorophenyl)cyclopropyl]-3-(3-methyloxan-4-yl)urea is a synthetic organic compound. It is used in various scientific and industrial applications due to its unique chemical properties, which make it a compound of interest in both research and practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process starting with commercially available precursors. One commonly used synthetic route involves the cyclopropanation of an appropriate olefin to introduce the cyclopropyl ring, followed by a series of steps to install the 2-fluorophenyl and methyloxan-4-yl groups. Precise reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production often employs batch or continuous processes with optimized conditions for scalability. Specialized reactors and purification methods are used to ensure the compound meets industrial standards for purity and quality.
Chemical Reactions Analysis
Types of Reactions it Undergoes: 1-[(1R,2S)-2-(2-fluorophenyl)cyclopropyl]-3-(3-methyloxan-4-yl)urea can undergo a variety of chemical reactions, including:
Oxidation: : This compound can be oxidized under specific conditions to form oxidation products, which can be used to study its stability and reactivity.
Reduction: : It can be reduced to form different compounds with potentially useful properties.
Substitution: : Substitution reactions, such as nucleophilic or electrophilic substitutions, can be performed to modify the functional groups on the molecule.
Common Reagents and Conditions Used:
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon, platinum catalysts.
Major Products Formed from These Reactions: The major products depend on the specific reactions and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could lead to saturated analogs.
Scientific Research Applications
In Chemistry:
In Biology and Medicine: Research has shown that derivatives of this compound can have significant biological activity. Studies may involve its potential as a pharmaceutical agent, such as an enzyme inhibitor or receptor modulator.
In Industry: Its unique chemical properties make it valuable in various industrial processes. For instance, it can be used in the development of novel materials with specific physical or chemical characteristics.
Mechanism of Action
The exact mechanism by which 1-[(1R,2S)-2-(2-fluorophenyl)cyclopropyl]-3-(3-methyloxan-4-yl)urea exerts its effects depends on the context in which it is used. In biological systems, it may interact with specific molecular targets, such as proteins or enzymes, influencing their activity. The pathways involved could include binding to active sites or allosteric modulation, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
1-(Cyclopropylmethyl)-3-(3-methylbutyl)urea.
1-(2-Fluorophenyl)-3-(4-methyloxan-2-yl)urea.
1-[(1S,2R)-2-(2-fluorophenyl)cyclopropyl]-3-(3-methyltetrahydrofuran-4-yl)urea.
Hope this satisfies your curiosity. Anything more you want to explore about this or any other topic?
Properties
IUPAC Name |
1-[(1R,2S)-2-(2-fluorophenyl)cyclopropyl]-3-(3-methyloxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c1-10-9-21-7-6-14(10)18-16(20)19-15-8-12(15)11-4-2-3-5-13(11)17/h2-5,10,12,14-15H,6-9H2,1H3,(H2,18,19,20)/t10?,12-,14?,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWVFUHSGKBOTC-QTNWVUGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCC1NC(=O)NC2CC2C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1COCCC1NC(=O)N[C@@H]2C[C@H]2C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-propan-2-yl-1,4-oxazepane-4-carboxamide](/img/structure/B6800179.png)
![N-(2,6-dioxaspiro[4.5]decan-9-yl)-7-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B6800186.png)
![4-cyclopropyl-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-methyl-1,4-diazepane-1-carboxamide](/img/structure/B6800192.png)
![4-[(2,6-difluorophenyl)methyl]-N-(2,6-dioxaspiro[4.5]decan-9-yl)piperidine-1-carboxamide](/img/structure/B6800200.png)
![N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6800210.png)
![N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6800211.png)
![N-[(3-methylpyridin-4-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide](/img/structure/B6800224.png)
![N-[1-(2-ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide](/img/structure/B6800237.png)
![N-[2-(6-methylpyridin-2-yl)ethyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide](/img/structure/B6800243.png)
![N-[1-(5-bromopyridin-2-yl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6800248.png)
![4-hydroxy-N-[(1-phenylpiperidin-3-yl)methyl]azepane-1-carboxamide](/img/structure/B6800251.png)


